molecular formula C13H19N3O3 B5187439 3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-ol

3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-ol

Cat. No.: B5187439
M. Wt: 265.31 g/mol
InChI Key: BCTKQCQGINTGIP-UHFFFAOYSA-N
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Description

3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-ol is an organic compound that features a nitro group, a pyrrolidine ring, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-ol typically involves the nitration of a pyrrolidine-substituted aniline derivative followed by a coupling reaction with a propanol derivative. The nitration reaction is usually carried out under acidic conditions using nitric acid and sulfuric acid as reagents. The coupling reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of nitro compounds and strong acids.

Chemical Reactions Analysis

Types of Reactions

3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The amino alcohol moiety can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

    Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Reduction: 3-{[2-Amino-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-one.

Scientific Research Applications

3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may enhance binding affinity to certain receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-{[2-Nitro-5-(piperidin-1-yl)phenyl]amino}propan-1-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-{[2-Nitro-5-(morpholin-1-yl)phenyl]amino}propan-1-ol: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The presence of the pyrrolidine ring in 3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-ol provides unique steric and electronic properties that can influence its reactivity and biological activity. The combination of the nitro group and the amino alcohol moiety also contributes to its distinct chemical behavior.

Properties

IUPAC Name

3-(2-nitro-5-pyrrolidin-1-ylanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-9-3-6-14-12-10-11(15-7-1-2-8-15)4-5-13(12)16(18)19/h4-5,10,14,17H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTKQCQGINTGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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